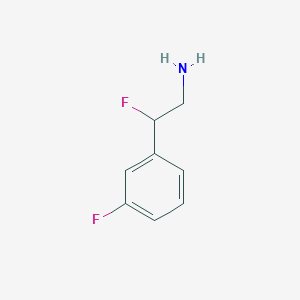

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

CAS No.: 767244-83-7

Cat. No.: VC2360409

Molecular Formula: C8H9F2N

Molecular Weight: 157.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 767244-83-7 |

|---|---|

| Molecular Formula | C8H9F2N |

| Molecular Weight | 157.16 g/mol |

| IUPAC Name | 2-fluoro-2-(3-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 |

| Standard InChI Key | AFAMNAMAWXDQEV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C(CN)F |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(CN)F |

Introduction

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is a fluorinated organic compound that features two fluorine atoms and an amine functional group. It belongs to the class of aromatic amines due to the presence of an amine group attached to an aromatic ring. This compound is part of a broader category of fluorinated compounds, which are known for their unique chemical properties and biological activities.

Synthesis and Characterization

The synthesis of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine typically involves multiple steps, including purification processes such as recrystallization or chromatography to isolate the desired product. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used for characterization and confirmation of the molecular structure.

Chemical Reactions and Applications

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine can participate in various chemical reactions typical for amines. These reactions may require specific conditions such as temperature control, solvent choice, and reaction time optimization to achieve desired yields and purity levels.

Potential Applications

-

Pharmaceutical Development: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Studies indicate that compounds with similar structures often exhibit activity against certain biological targets, which may include neurotransmitter receptors or enzymes involved in metabolic pathways.

-

Biological Activities: The mechanism of action for 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine largely depends on its application in biological systems. As a potential pharmaceutical agent, it may interact with specific receptors or enzymes within cells, leading to various physiological effects.

5.1. Antidiabetic Potential

Fluorinated compounds, such as those featuring thiazoline cores, have demonstrated significant α-glucosidase inhibitory activity, which is crucial for managing diabetes .

5.2. Antitubercular Activity

Compounds with fluorinated aromatic rings have been investigated for their antitubercular properties, showing moderate to potent activity against M. tuberculosis .

5.3. Anticancer Activity

Fluorinated compounds have also been explored for their anticancer potential, with some derivatives exhibiting high antimitotic activity against human tumor cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume